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molecular formula C11H6N2O3 B8743078 1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione CAS No. 111236-40-9

1-(3-Cyanatophenyl)-1H-pyrrole-2,5-dione

Cat. No. B8743078
M. Wt: 214.18 g/mol
InChI Key: LWZKCXLVVVFGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731426

Procedure details

A 34.05 gram portion of N-(3-hydroxyphenyl)maleimide (0.18 mole), 20.02 grams of cyanogen bromide (0.189 mole) and 300 milliliters of acetone were added to a reactor and maintained under a nitrogen atmosphere with stirring. The stirred solution was cooled to -10° C. then 18.31 grams of triethylamine (0.1809 mole) was added to the reactor over a fifteen minute (900 s) period and so as to maintain the reaction temperature at -5° to -4° C. After completion of the triethylamine addition, the reactor was maintained at -5° to -3° C. for an additional thirty minutes (1800 s), followed by addition of the reactor contents to 1500 milliliters of deionized water. After five minutes (300 s), the water and product mixture was multiply extracted with three 100 milliliter volumes of methylene chloride. The combined methylene chloride extract was washed with 500 milliliters of 0.05 percent aqueous hydrochloric acid followed by washing with 500 milliliters of deionized water then drying over anhydrous sodium sulfate. The dry methylene chloride extract was filtered and solvent removed by rotary evaporation under vacuum for 60 minutes at 60° C. 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl cyanate (34.25 grams) was recovered in 88.9 percent yield as a light tan colored powder. Infrared spectrophotometric analysis of a film sample of the product confirmed the product structure (disappearance of phenolic hydroxyl absorbance, appearance of cyanate absorbance at 2232 and 2274 cm-1, maintenance of maleimide carbonyl absorbance at 1714 cm-1).
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
18.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])[CH:5]=[CH:6][CH:7]=1.[N:15]#[C:16]Br.CC(C)=O.C(N(CC)CC)C>O>[O:13]=[C:12]1[CH:11]=[CH:10][C:9](=[O:14])[N:8]1[C:4]1[CH:3]=[C:2]([O:1][C:16]#[N:15])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.18 mol
Type
reactant
Smiles
OC=1C=C(C=CC1)N1C(C=CC1=O)=O
Name
Quantity
20.02 g
Type
reactant
Smiles
N#CBr
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
18.31 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain the reaction temperature at -5° to -4° C
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was maintained at -5° to -3° C. for an additional thirty minutes (1800 s)
Duration
1800 s
EXTRACTION
Type
EXTRACTION
Details
the water and product mixture was multiply extracted with three 100 milliliter volumes of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined methylene chloride extract
WASH
Type
WASH
Details
was washed with 500 milliliters of 0.05 percent aqueous hydrochloric acid
WASH
Type
WASH
Details
by washing with 500 milliliters of deionized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then drying over anhydrous sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dry methylene chloride extract
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
solvent removed by rotary evaporation under vacuum for 60 minutes at 60° C
Duration
60 min
CUSTOM
Type
CUSTOM
Details
3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl cyanate (34.25 grams) was recovered in 88.9 percent yield as a light tan colored powder

Outcomes

Product
Details
Reaction Time
300 s
Name
Type
Smiles
O=C1N(C(C=C1)=O)C=1C=C(C=CC1)OC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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